6-Carboxyoxindole

Description

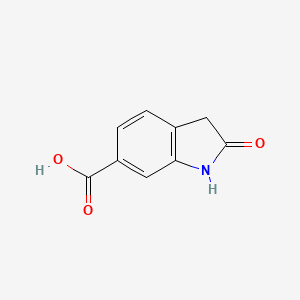

Structure

3D Structure

Properties

IUPAC Name |

2-oxo-1,3-dihydroindole-6-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7NO3/c11-8-4-5-1-2-6(9(12)13)3-7(5)10-8/h1-3H,4H2,(H,10,11)(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IIKVTJWRBSYRSA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2=C(C=C(C=C2)C(=O)O)NC1=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90428451 | |

| Record name | 6-Carboxyoxindole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90428451 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

177.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

334952-09-9, 33495-09-9 | |

| Record name | 6-Carboxyoxindole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90428451 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-oxo-1,3-dihydroindole-6-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of 6-Carboxyoxindole

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of the Oxindole Scaffold and the Utility of 6-Carboxyoxindole

The oxindole core is a privileged heterocyclic motif found in a wide array of natural products and pharmacologically active compounds. Its unique structural features have made it a cornerstone in medicinal chemistry, with derivatives exhibiting a broad spectrum of biological activities, including antitumor, anti-HIV, and neuroprotective properties. 6-Carboxyoxindole, in particular, serves as a crucial building block for the synthesis of more complex molecules, offering a versatile handle for derivatization and molecular elaboration. The presence of the carboxylic acid group at the 6-position allows for the introduction of various functionalities through amide bond formation, esterification, or other carboxylic acid-specific reactions, making it an invaluable intermediate in drug discovery and development.

This technical guide provides a comprehensive overview of the synthesis and characterization of 6-carboxyoxindole, offering field-proven insights and detailed experimental protocols. As a self-validating system, each protocol is presented with an emphasis on the underlying chemical principles and the rationale behind experimental choices, ensuring both technical accuracy and practical applicability for researchers in the field.

Synthetic Strategies: A Multi-Step Approach to 6-Carboxyoxindole

The synthesis of 6-carboxyoxindole (more formally known as 2-oxo-1,3-dihydroindole-6-carboxylic acid) is most effectively achieved through a multi-step pathway commencing from commercially available precursors. The overall strategy involves the construction of a substituted nitrophenyl intermediate, followed by a reductive cyclization to form the oxindole core, and concluding with the hydrolysis of an ester to yield the final carboxylic acid.

Diagram of the Overall Synthetic Workflow

Caption: Overall synthetic pathway to 6-carboxyoxindole.

Part 1: Synthesis of Methyl 2-oxoindoline-6-carboxylate

The initial phase of the synthesis focuses on constructing the ester precursor, methyl 2-oxoindoline-6-carboxylate. This is achieved in a three-step sequence starting from 4-chloro-3-nitrobenzoic acid[1].

Step 1: Preparation of Methyl 4-chloro-3-nitrobenzoate

The synthesis begins with the esterification of 4-chloro-3-nitrobenzoic acid. The use of thionyl chloride in methanol is a classic and efficient method for this transformation, proceeding through an acid chloride intermediate.

-

Experimental Protocol:

-

To a solution of 4-chloro-3-nitrobenzoic acid (100.0 g) in methanol (500.0 mL) at 25-30°C, stir for 10 minutes.

-

Slowly add thionyl chloride (30.0 g) to the mixture at 25-30°C and continue stirring for 40 minutes.

-

Heat the mixture to 60-65°C and maintain for 3 hours.

-

After cooling, the product can be isolated by standard workup procedures[1].

-

Step 2: Preparation of Dimethyl [4-(methoxycarbonyl)-2-nitrophenyl]propanedioate

This step involves a nucleophilic aromatic substitution reaction where the activated chlorine atom is displaced by the enolate of dimethyl malonate. Potassium tert-butoxide serves as a strong base to generate the nucleophilic malonate anion.

-

Experimental Protocol:

-

To a mixture of dimethyl malonate (52.0 g) in dimethyl sulfoxide (150.0 mL), add potassium tert-butoxide (52.0 g) at 25-30°C.

-

Cool the mixture to 20-25°C and stir for 2 hours.

-

Slowly add the methyl 4-chloro-3-nitrobenzoate (50.0 g) from the previous step to the mixture at 20-25°C and stir for an additional 2 hours.

-

The reaction is quenched with hydrochloric acid, and the product is extracted with methyl tert-butyl ether[1].

-

Step 3: Preparation of Methyl 2-oxoindoline-6-carboxylate

The key reductive cyclization is performed in this step. Sodium hydrosulfite ("hydrose") is a common and effective reducing agent for nitro groups. The reduction of the nitro group to an amine is followed by an intramolecular condensation to form the oxindole ring system.

-

Experimental Protocol:

-

To a solution of dimethyl [4-(methoxycarbonyl)-2-nitrophenyl]propanedioate (50.0 g) in acetic acid (250.0 mL) at 25-30°C, add sodium hydrosulfite (83.9 g) and water (250.0 mL).

-

Stir the mixture for 10 minutes, then heat to 120-125°C and maintain for 2 hours.

-

Cool the mixture to 15-20°C and add ammonia (500.0 mL).

-

Stir for 2 hours, then filter the resulting solid, wash with water, and dry to obtain the product[1].

-

Part 2: Synthesis of 6-Carboxyoxindole (2-oxo-1,3-dihydroindole-6-carboxylic acid)

The final step is a straightforward saponification of the methyl ester to the desired carboxylic acid.

Step 4: Hydrolysis of Methyl 2-oxoindoline-6-carboxylate

-

Experimental Protocol:

-

To a solution of methyl 2-oxoindoline-6-carboxylate (2 g, 10.46 mmol) in methanol (20 mL), add a 1N sodium hydroxide solution (20 mL).

-

Stir the reaction mixture at 80°C for 2 hours.

-

After completion, cool the mixture to 30°C and dilute with 50 mL of water.

-

Extract with dichloromethane (2 x 30 mL) to remove any unreacted starting material.

-

Combine the aqueous phases and adjust the pH to 2 with 6N aqueous hydrochloric acid.

-

Collect the precipitated solid by filtration and dry to yield 6-carboxyoxindole[2].

-

Characterization of 6-Carboxyoxindole

Thorough characterization is essential to confirm the identity and purity of the synthesized 6-carboxyoxindole. The following spectroscopic techniques are pivotal for its structural elucidation.

Data Presentation: Spectroscopic and Physical Properties

| Property | Value | Source |

| Molecular Formula | C₉H₇NO₃ | [3][4] |

| Molecular Weight | 177.16 g/mol | [3][4] |

| Appearance | Brown solid | [2] |

| CAS Number | 334952-09-9 | [3][4] |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule.

-

¹H NMR (Proton NMR): The proton NMR spectrum provides information on the number of different types of protons and their connectivity. For 6-carboxyoxindole, the following signals are expected (based on reported data in CDCl₃)[2]:

-

A singlet around 12.86 ppm , corresponding to the acidic proton of the carboxylic acid. This signal is often broad.

-

A singlet around 10.50 ppm , attributed to the amide N-H proton of the oxindole ring. This signal can also be broad due to proton exchange.

-

A multiplet around 7.55 ppm and a multiplet for two protons around 7.30-7.32 ppm , corresponding to the aromatic protons on the benzene ring.

-

A singlet around 3.56 ppm , integrating to two protons, which is characteristic of the CH₂ group at the 3-position of the oxindole ring[2].

-

-

¹³C NMR (Carbon NMR): The carbon NMR spectrum reveals the number of unique carbon environments in the molecule. Based on the structure and data from a closely related compound, methylthiomethyl 2-oxoindoline-6-carboxylate, the following approximate chemical shifts are anticipated for 6-carboxyoxindole[3][5]:

-

A signal in the range of 175-180 ppm for the amide carbonyl carbon (C=O).

-

A signal around 166-170 ppm for the carboxylic acid carbonyl carbon.

-

Signals in the aromatic region (110-145 ppm ) for the six carbons of the benzene ring.

-

A signal around 36 ppm for the CH₂ carbon at the 3-position.

-

Infrared (IR) Spectroscopy

IR spectroscopy is particularly useful for identifying key functional groups.

-

Expected Absorptions:

-

A very broad O-H stretch from the carboxylic acid, typically appearing in the range of 2500-3300 cm⁻¹ .

-

A strong, sharp C=O stretch from the carboxylic acid, expected around 1700-1725 cm⁻¹ .

-

Another strong C=O stretch from the amide (lactam) of the oxindole ring, typically appearing around 1680-1700 cm⁻¹ .

-

An N-H stretch from the amide, usually observed around 3200-3400 cm⁻¹ .

-

C-H stretches from the aromatic ring and the CH₂ group.

-

Diagram of Key Functional Groups for IR Spectroscopy

Caption: Key functional groups of 6-carboxyoxindole and their expected IR absorption regions.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.

-

Expected Molecular Ion Peak: In an ESI-MS experiment, one would expect to observe the molecular ion peak corresponding to the exact mass of 6-carboxyoxindole.

-

[M+H]⁺: m/z 178.0504

-

[M-H]⁻: m/z 176.0348

-

Conclusion

This in-depth technical guide has detailed a reliable and well-documented synthetic pathway for the preparation of 6-carboxyoxindole, a valuable building block in medicinal chemistry. By providing step-by-step experimental protocols with underlying chemical rationale, this guide aims to empower researchers to confidently synthesize and characterize this important intermediate. The comprehensive characterization data, including NMR, IR, and MS expectations, serves as a robust framework for the validation of the synthesized product. The strategic use of this versatile oxindole derivative will undoubtedly continue to contribute to the advancement of drug discovery and development.

References

-

Royal Society of Chemistry. Supporting Information. [Link]

-

Royal Society of Chemistry. SUPPLEMENTARY INFORMATION Regioselective synthesis of pyrrole and indole-fused isocoumarins catalysed by N^O chelate ruthenium(II) complex. [Link]

-

Royal Society of Chemistry. Autocatalytic methylthiomethylation of carboxylic acid/phenol involving the formation of DMSO enolate: convenient synthesis of m. [Link]

-

Technical Disclosure Commons. Improved process for the preparation of methyl 2-oxoindoline-6-carboxylate. (2022-07-01). [Link]

-

CDC Stacks. Supporting Information. [Link]

-

PubChem. 2-Oxo-1,3-dihydroindole-6-carboxylic acid | C9H7NO3 | CID 7213323. [Link]

- Google Patents. CA2705490A1 - Indolinone derivatives and process for their manufacture.

-

PubChemLite. 2-oxo-1,3-dihydroindole-6-carboxylic acid (C9H7NO3). [Link]

Sources

- 1. stacks.cdc.gov [stacks.cdc.gov]

- 2. rsc.org [rsc.org]

- 3. 20.8 Spectroscopy of Carboxylic Acids and Nitriles – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 4. 2-Oxo-1,3-dihydroindole-6-carboxylic acid | C9H7NO3 | CID 7213323 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. rsc.org [rsc.org]

The 6-Carboxyoxindole Scaffold: A Privileged Motif for Kinase Inhibition in Oncology and Fibrosis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

6-Carboxyoxindole, also known as 2-oxoindoline-6-carboxylic acid, is a heterocyclic organic molecule. While exhibiting limited intrinsic biological activity in isolation, its true significance in medicinal chemistry and drug development lies in its role as a privileged scaffold. This guide elucidates the mechanism of action of the 6-carboxyoxindole core, not as a standalone therapeutic, but as a fundamental building block for a class of potent, ATP-competitive kinase inhibitors. We will dissect how this unassuming structure provides the ideal geometry for interacting with the highly conserved ATP-binding pocket of various protein kinases, with a primary focus on its role in the development of anti-angiogenic and anti-fibrotic therapies. This guide will provide a detailed examination of the molecular interactions, relevant signaling pathways, and the experimental methodologies required to validate the activity of compounds derived from this versatile scaffold.

Introduction: The Oxindole Core in Drug Discovery

The indolin-2-one, or oxindole, nucleus is a cornerstone in modern medicinal chemistry, recognized for its ability to mimic the adenine ring of adenosine triphosphate (ATP).[1][2][3] This property allows it to function as a "hinge-binder," a critical interaction for competitive inhibition of protein kinases.[4][5] Kinases are a large family of enzymes that regulate the majority of cellular pathways, and their dysregulation is a hallmark of numerous diseases, most notably cancer.[1][6]

6-Carboxyoxindole represents a specifically substituted oxindole. The carboxylic acid group at the 6-position provides a crucial handle for synthetic elaboration, allowing chemists to build upon the core scaffold to enhance potency and selectivity for specific kinase targets. While the molecule itself is primarily a synthetic intermediate, its structure is embedded within highly successful therapeutic agents.

The Core Mechanism: ATP-Competitive Kinase Inhibition

The primary mechanism of action for compounds built upon the 6-carboxyoxindole scaffold is the competitive inhibition of protein kinase activity at the ATP-binding site.

The Indolinone Scaffold as a Hinge-Binding Motif

Protein kinases share a conserved structure for binding ATP, which includes a "hinge region" that connects the N- and C-lobes of the kinase domain. The lactam moiety of the oxindole core is perfectly positioned to form canonical hydrogen bonds with the backbone amides of this hinge region.[4][7] This interaction anchors the inhibitor in the active site, physically blocking the entry of ATP and thereby preventing the phosphorylation of downstream substrates.

Caption: ATP-Competitive Inhibition by the 6-Carboxyoxindole Scaffold.

A Case Study: Nintedanib (BIBF 1120)

The most prominent example showcasing the utility of the 6-carboxyoxindole scaffold is Nintedanib . The methyl ester of 6-carboxyoxindole is a key intermediate in the synthesis of this potent drug.[4] Nintedanib is a multi-targeted tyrosine kinase inhibitor, or "triple angiokinase inhibitor," approved for the treatment of idiopathic pulmonary fibrosis (IPF) and certain types of non-small cell lung cancer.[8]

The core mechanism of Nintedanib revolves around the inhibition of three key receptor tyrosine kinases involved in angiogenesis and fibrosis:

-

Vascular Endothelial Growth Factor Receptors (VEGFR 1-3)

-

Fibroblast Growth Factor Receptors (FGFR 1-3)

-

Platelet-Derived Growth Factor Receptors (PDGFR α and β)

By blocking these receptors on endothelial cells, pericytes, and fibroblasts, Nintedanib effectively cuts off the signaling pathways that drive blood vessel formation and tissue scarring.

Caption: 6-Carboxyoxindole as the core scaffold of Nintedanib.

Target Pathways and Therapeutic Implications

The inhibition of kinases like VEGFR, FGFR, and PDGFR by drugs derived from the 6-carboxyoxindole scaffold has profound therapeutic effects.

| Target Kinase Family | Key Downstream Pathways | Therapeutic Effect |

| VEGFR | Ras-MAPK, PI3K-Akt | Inhibition of angiogenesis, decreased vascular permeability |

| FGFR | Ras-MAPK, PLCγ, STAT | Inhibition of cell proliferation, migration, and angiogenesis |

| PDGFR | Ras-MAPK, PI3K-Akt | Inhibition of fibroblast and smooth muscle cell proliferation and migration |

Table 1: Key Kinase Targets and Pathways Modulated by 6-Carboxyoxindole-Based Inhibitors.

The simultaneous inhibition of these pathways is particularly effective in cancer, where tumors rely on angiogenesis for growth and metastasis, and in fibrotic diseases, which are characterized by excessive fibroblast proliferation and extracellular matrix deposition.

Caption: Signaling pathways inhibited by Nintedanib.

Experimental Validation Protocols

Validating the mechanism of action for a novel compound derived from the 6-carboxyoxindole scaffold requires a multi-tiered approach, from biochemical assays to cell-based functional screens.

Protocol: In Vitro Kinase Inhibition Assay (VEGFR-2)

This protocol describes a homogenous, fluorescence-based assay to determine the IC50 value of a test compound against a specific kinase.

Principle: The assay measures the amount of ATP consumed during the phosphorylation reaction. A decrease in signal, indicating less ATP consumption, corresponds to kinase inhibition.

Materials:

-

Recombinant human VEGFR-2 kinase (e.g., from Carna Biosciences).

-

Poly(Glu, Tyr) 4:1 peptide substrate.

-

ADP-Glo™ Kinase Assay Kit (Promega).

-

Test Compound (solubilized in DMSO).

-

Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA).

-

384-well white assay plates.

Procedure:

-

Compound Plating: Prepare serial dilutions of the test compound in DMSO. Dispense 50 nL of each dilution into a 384-well plate. Include DMSO-only wells for "no inhibition" controls and wells without enzyme for "background" controls.

-

Enzyme/Substrate Addition: Prepare a master mix of VEGFR-2 and peptide substrate in assay buffer. Add 5 µL of this mix to each well.

-

Incubation: Gently mix the plate and incubate for 15 minutes at room temperature to allow the compound to bind to the kinase.

-

Initiate Reaction: Prepare an ATP solution in assay buffer. Add 5 µL to each well to start the kinase reaction.

-

Reaction Incubation: Incubate the plate for 60 minutes at room temperature.

-

Stop Reaction & Detect ATP: Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes.

-

Generate Luminescent Signal: Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes.

-

Read Plate: Measure luminescence using a plate reader.

-

Data Analysis: Calculate the percent inhibition for each compound concentration relative to the DMSO controls. Plot the data and fit to a four-parameter logistic curve to determine the IC50 value.

Caption: Workflow for an in vitro kinase inhibition assay.

Protocol: Endothelial Cell Tube Formation Assay

This assay assesses the ability of a compound to inhibit angiogenesis in a cell-based model.

Principle: Human Umbilical Vein Endothelial Cells (HUVECs) will form capillary-like structures (tubes) when cultured on a basement membrane matrix like Matrigel. Angiogenesis inhibitors disrupt this process.

Materials:

-

HUVECs.

-

Endothelial Cell Growth Medium (EGM-2).

-

Matrigel® Basement Membrane Matrix.

-

96-well culture plates.

-

Test Compound.

Procedure:

-

Plate Coating: Thaw Matrigel on ice. Coat the wells of a 96-well plate with 50 µL of Matrigel and allow it to solidify at 37°C for 30 minutes.

-

Cell Preparation: Harvest HUVECs and resuspend them in a basal medium containing a low concentration of serum.

-

Treatment: Add the test compound at various concentrations to the HUVEC suspension.

-

Seeding: Seed 1.5 x 10^4 treated HUVECs into each Matrigel-coated well.

-

Incubation: Incubate the plate at 37°C in a 5% CO2 incubator for 4-6 hours.

-

Imaging: Visualize the formation of capillary-like networks using a microscope.

-

Quantification: Quantify the extent of tube formation by measuring parameters such as total tube length, number of junctions, and number of loops using image analysis software (e.g., ImageJ with the Angiogenesis Analyzer plugin).

Conclusion and Future Directions

The 6-carboxyoxindole scaffold is a powerful and validated starting point for the design of ATP-competitive kinase inhibitors. Its synthetic tractability and inherent ability to bind the kinase hinge region have made it a cornerstone of successful drug discovery programs, leading to life-changing therapies like Nintedanib. The core mechanism of action for derivatives of this scaffold is the direct inhibition of kinase-driven signaling pathways that are fundamental to the progression of cancer and fibrotic diseases.

Future research will likely focus on elaborating the 6-carboxyoxindole core to develop inhibitors with novel kinase selectivity profiles, targeting resistance mutations, or creating dual-function molecules that modulate multiple disease pathways simultaneously. The principles and protocols outlined in this guide provide a solid foundation for researchers aiming to harness the therapeutic potential of this privileged chemical scaffold.

References

-

Title: Indolinones as promising scaffold as kinase inhibitors: a review. Source: PubMed URL: [Link]

-

Title: Design, Synthesis, and Evaluation of Indolinones as Triple Angiokinase Inhibitors and the Discovery of a Highly Specific 6-Methoxycarbonyl-Substituted Indolinone (BIBF 1120). Source: Journal of Medicinal Chemistry - ACS Publications URL: [Link]

-

Title: Indolin-2-Ones in Clinical Trials as Potential Kinase Inhibitors: A Review. Source: Scirp.org URL: [Link]

- Title: Indolinone compounds as kinase inhibitors.

-

Title: Indolin-2-Ones in Clinical Trials as Potential Kinase Inhibitors: A Review. Source: ResearchGate URL: [Link]

-

Title: Pyrrole indolin-2-One Based Kinase Inhibitor as Anti-Cancer Agents. Source: JCTres URL: [Link]

-

Title: Discovery of a new potent oxindole multi-kinase inhibitor among a series of designed 3-alkenyl-oxindoles with ancillary carbonic anhydrase inhibitory activity as antiproliferative agents. Source: PMC - PubMed Central URL: [Link]

-

Title: Structural insights of oxindole based kinase inhibitors as anticancer agents: Recent advances. Source: PubMed URL: [Link]

-

Title: How Ligands Interact with the Kinase Hinge. Source: ChemRxiv URL: [Link]

-

Title: Hinge Binder Collection For Kinase Inhibitor Design. Source: BioSolveIT URL: [Link]

-

Title: Design, synthesis and anticancer evaluation of novel hydrazide-2-oxindole analogues as GSK-3β kinase inhibitors. Source: PMC - PubMed Central URL: [Link]

-

Title: Discovery of Azaindolin-2-One as a Dual Inhibitor of GSK3β and Tau Aggregation with Potential Neuroprotective Activity. Source: PubMed Central URL: [Link]

-

Title: Discovery of a novel kinase hinge binder fragment by dynamic undocking. Source: RSC Publishing URL: [Link]

-

Title: Design, synthesis, and evaluation of indolinones as triple angiokinase inhibitors and the discovery of a highly specific 6-methoxycarbonyl-substituted indolinone (BIBF 1120). Source: PubMed URL: [Link]

-

Title: Cas 14192-26-8,Methyl 2-oxoindole-6-carboxylate. Source: LookChem URL: [Link]

Sources

- 1. Indolinones as promising scaffold as kinase inhibitors: a review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. US6689806B1 - Indolinone compounds as kinase inhibitors - Google Patents [patents.google.com]

- 3. researchgate.net [researchgate.net]

- 4. pubs.acs.org [pubs.acs.org]

- 5. biosolveit.de [biosolveit.de]

- 6. Structural insights of oxindole based kinase inhibitors as anticancer agents: Recent advances - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. chemrxiv.org [chemrxiv.org]

- 8. Design, synthesis, and evaluation of indolinones as triple angiokinase inhibitors and the discovery of a highly specific 6-methoxycarbonyl-substituted indolinone (BIBF 1120) - PubMed [pubmed.ncbi.nlm.nih.gov]

A-Technical-Guide-to-the-Biological-Activity-of-the-6-Carboxyoxindole-Scaffold.pdf

An In-depth Technical Guide on the Biological Activity of 6-Carboxyoxindole

Audience: Researchers, scientists, and drug development professionals.

Abstract

The oxindole nucleus, a privileged scaffold in medicinal chemistry, represents a core structural motif in numerous pharmacologically active compounds. This technical guide delves into the biological potential of 6-Carboxyoxindole (2-oxoindoline-6-carboxylic acid), a specific analogue whose derivatives are emerging as potent modulators of critical oncogenic pathways. While direct research on the parent compound is nascent, a comprehensive analysis of its closest chemical relatives, particularly indole-6-carboxylic acid derivatives, provides a robust framework for understanding its therapeutic promise. This guide synthesizes data from in silico, in vitro, and cell-based assays to illuminate the primary molecular targets, mechanisms of action, and structure-activity relationships that define this class of compounds. We focus principally on the inhibition of Receptor Tyrosine Kinases (RTKs) such as EGFR and VEGFR-2, which are pivotal in cancer cell proliferation and angiogenesis. Detailed, field-tested protocols for key validation experiments are provided to empower researchers to rigorously evaluate compounds based on this promising scaffold.

Chapter 1: The 6-Carboxyoxindole Scaffold: A Strategic Starting Point for Drug Discovery

The indole ring and its oxidized form, oxindole, are fundamental building blocks in drug discovery, prized for their ability to mimic endogenous molecules like tryptophan and engage in diverse, high-affinity interactions with biological macromolecules. The 6-Carboxyoxindole scaffold combines the rigid oxindole core with a carboxylic acid group, a versatile chemical handle for synthetic modification and a potential key pharmacophoric feature for target engagement.

While the parent 6-Carboxyoxindole molecule is a foundational structure, the most compelling evidence of its biological potential comes from studies on closely related indole-6-carboxylic acid derivatives.[1][2] These studies consistently demonstrate that strategic derivatization of this core can yield potent and selective inhibitors of key proteins implicated in cancer progression.[1][3] The rationale for focusing on this scaffold is therefore twofold: the inherent "drug-like" properties of the oxindole core and the empirical success of its analogues in modulating high-value therapeutic targets.

Chapter 2: Primary Molecular Targets: The Receptor Tyrosine Kinase Family

A significant body of research points toward the potent inhibitory activity of indole-6-carboxylic acid derivatives against key Receptor Tyrosine Kinases (RTKs), particularly the Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2).[2][3]

2.1 The Role of EGFR and VEGFR-2 in Oncology

-

EGFR: A primary driver of cell proliferation, EGFR is a member of the ErbB family of receptors.[1] Upon binding to ligands like EGF, the receptor dimerizes and autophosphorylates, initiating downstream signaling cascades (e.g., RAS-RAF-MAPK) that promote cell division, survival, and migration. Its overexpression is a common feature in many cancers, making it a validated therapeutic target.[4]

-

VEGFR-2: As the main mediator of the angiogenic signal from VEGF, VEGFR-2 is critical for the formation of new blood vessels.[5] Tumors rely on sustained angiogenesis to supply nutrients and oxygen for growth and metastasis.[5] Inhibition of VEGFR-2 is a cornerstone of anti-angiogenic cancer therapy.[6]

The dual inhibition of these pathways is a powerful therapeutic strategy, simultaneously halting tumor cell proliferation and cutting off its blood supply. Derivatives of the indole-6-carboxylic acid scaffold have been successfully designed to target one or both of these kinases.[1]

Chapter 3: A Methodological Guide to Elucidating Biological Activity

A rigorous, multi-step validation process is essential to characterize the biological activity of novel compounds. This workflow progresses from computational prediction to enzymatic and cell-based assays, culminating in detailed mechanistic studies.

3.1 In Vitro Validation: From Enzyme to Cell

The first step in wet-lab validation is to confirm direct inhibition of the purified target enzyme and assess the compound's effect on cancer cell viability.

Protocol 1: In Vitro Kinase Inhibition Assay (Luminescence-Based)

This protocol provides a method for measuring the ability of a test compound to inhibit the kinase activity of EGFR or VEGFR-2 by quantifying the amount of ATP consumed. A lower luminescence signal indicates higher kinase activity and weaker inhibition.

Principle: The assay measures the amount of ATP remaining after a kinase reaction. The remaining ATP is used by a luciferase to generate light, which is measured by a luminometer. Potent inhibitors will prevent ATP consumption, resulting in a high luminescence signal.

Materials:

-

Recombinant human EGFR or VEGFR-2 kinase (e.g., BPS Bioscience #40301).[7]

-

Kinase Substrate (e.g., Poly-(Glu,Tyr) 4:1).[8]

-

Kinase Assay Buffer (e.g., 40mM Tris-HCl pH 7.5, 20mM MgCl₂, 0.1mg/ml BSA).[4]

-

ATP solution (500 µM).[7]

-

Test compound dissolved in DMSO.

-

Luminescence-based ATP detection reagent (e.g., Kinase-Glo™ MAX, Promega #V6071).[8]

-

White, opaque 96-well plates.

-

Luminometer.

Procedure:

-

Prepare 1x Kinase Buffer: Dilute a 5x stock buffer with nuclease-free water.

-

Prepare Master Mix: For each reaction, prepare a master mix containing Kinase Buffer, ATP, and the appropriate kinase substrate.[8]

-

Plate Inhibitor: Add 5 µL of the test compound at various concentrations (serially diluted in kinase buffer with a constant DMSO percentage) to the wells of a 96-well plate. Include "Positive Control" (DMSO vehicle) and "Blank" (no enzyme) wells.[8]

-

Add Master Mix: Add 25 µL of the Master Mix to every well.[8]

-

Initiate Reaction: Thaw the kinase enzyme on ice. Dilute the kinase to its working concentration in 1x Kinase Buffer. Add 20 µL of the diluted kinase to the "Test Inhibitor" and "Positive Control" wells. Add 20 µL of 1x Kinase Buffer to the "Blank" wells.[8]

-

Incubation: Incubate the plate at 30°C for 45-60 minutes.[4][8]

-

Detect Signal: Allow the plate and the ATP detection reagent to equilibrate to room temperature. Add 50 µL of the detection reagent to each well.[8]

-

Read Plate: Cover the plate to protect it from light and incubate at room temperature for 15 minutes. Measure luminescence using a microplate reader.[8]

-

Data Analysis: Subtract the "Blank" reading from all other readings. Plot the percentage of kinase inhibition versus the log of the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value.

Protocol 2: Cell Proliferation/Cytotoxicity Assay (MTT)

This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability and is a gold standard for initial cytotoxicity screening.[9]

Principle: The yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), is reduced by mitochondrial NAD(P)H-dependent oxidoreductase enzymes in living cells to form an insoluble purple formazan product.[9] The amount of formazan produced is proportional to the number of viable cells.

Materials:

-

Cancer cell lines (e.g., HCT-116, HeLa, HT-29).[1]

-

Complete cell culture medium.

-

96-well tissue culture plates.

-

Test compound dissolved in DMSO.

-

MTT solution (5 mg/mL in PBS).[9]

-

Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS).[10]

-

Microplate reader (absorbance at 570 nm).

Procedure:

-

Cell Seeding: Harvest and count cells. Seed 5 × 10³ to 1 × 10⁴ cells per well in 100 µL of complete medium into a 96-well plate.[10]

-

Incubation: Incubate the plate for 24 hours at 37°C, 5% CO₂ to allow cells to attach.

-

Compound Treatment: Prepare serial dilutions of the test compound in culture medium. Remove the old medium from the wells and add 100 µL of the compound-containing medium. Include vehicle control (DMSO) wells.

-

Incubation: Incubate the plate for 48-72 hours at 37°C, 5% CO₂.[10]

-

Add MTT Reagent: Add 10-20 µL of the 5 mg/mL MTT solution to each well (final concentration ~0.5 mg/mL).

-

Formazan Formation: Incubate for 2-4 hours at 37°C, allowing the formazan crystals to form.[11]

-

Solubilization: Carefully remove the medium. Add 100-150 µL of the solubilization solution (e.g., DMSO) to each well to dissolve the crystals.[10]

-

Read Plate: Shake the plate gently for 15 minutes on an orbital shaker to ensure complete dissolution.[9] Read the absorbance at 570 nm.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot against the log of compound concentration to determine the IC₅₀ value.

Table 1: Representative Antiproliferative Activity of Indole-6-Carboxylic Acid Derivatives

| Compound ID | Target | Cell Line | IC₅₀ (µM) | Reference |

| Compound 4a | EGFR | HCT-116 | 9.8 ± 0.7 | [2] |

| Compound 4a | EGFR | A549 | 11.2 ± 0.9 | [2] |

| Compound 6c | VEGFR-2 | HCT-116 | 13.5 ± 1.1 | [2] |

| Compound 6c | VEGFR-2 | HepG2 | 15.1 ± 1.3 | [2] |

| Erlotinib | EGFR | HCT-116 | 8.5 ± 0.6 | [2] |

| Sorafenib | VEGFR-2 | HepG2 | 11.7 ± 0.9 | [2] |

| (Note: Data is representative and synthesized from published studies for illustrative purposes.) |

3.2 Mechanistic Deep Dive: How Do the Cells Die?

Once a compound shows potent cytotoxicity, it is crucial to determine how it kills the cells. Key mechanisms for anticancer agents include inducing programmed cell death (apoptosis) and halting the cell division cycle. Studies on indole-6-carboxylic acid derivatives show they typically induce G2/M phase cell cycle arrest and trigger apoptosis.[1][2]

Protocol 3: Cell Cycle Analysis via Propidium Iodide Staining

This flow cytometry-based method quantifies the DNA content of cells, allowing for the determination of the cell population's distribution across the different phases of the cell cycle (G0/G1, S, G2/M).[12]

Principle: Propidium Iodide (PI) is a fluorescent intercalating agent that binds stoichiometrically to DNA.[13] The fluorescence intensity of a stained cell is therefore directly proportional to its DNA content. Cells in the G2/M phase have twice the DNA content of cells in the G0/G1 phase and will exhibit twice the fluorescence intensity.

Materials:

-

Treated and control cells.

-

Phosphate-Buffered Saline (PBS).

-

Cold 70% ethanol.[14]

-

PI Staining Solution (e.g., 50 µg/mL PI and 100 µg/mL RNase A in PBS).[14]

-

Flow cytometer.

Procedure:

-

Cell Harvest: Culture cells with the test compound (at its IC₅₀ concentration) for 24-48 hours. Harvest both adherent and floating cells.

-

Washing: Wash the cells once with cold PBS and centrifuge at 300 x g for 5 minutes.

-

Fixation: Resuspend the cell pellet in ~500 µL of PBS. While gently vortexing, add 4.5 mL of cold 70% ethanol dropwise to fix and permeabilize the cells.[15]

-

Storage: Incubate on ice for at least 30 minutes.[14] Cells can be stored at -20°C for several weeks.

-

Rehydration & Staining: Centrifuge the fixed cells (a higher g-force may be needed) and discard the ethanol.[14] Wash the pellet twice with PBS.

-

RNase Treatment: Resuspend the cell pellet in 1 mL of the PI/RNase A staining solution. The RNase is crucial to degrade RNA, which PI can also bind to.[13]

-

Incubation: Incubate for 30 minutes at room temperature in the dark.

-

Flow Cytometry Analysis: Analyze the samples on a flow cytometer, collecting fluorescence data on a linear scale. Gate out doublets and debris.

-

Data Analysis: Use cell cycle analysis software to model the resulting histogram and quantify the percentage of cells in the G0/G1, S, and G2/M phases. An accumulation of cells in the G2/M peak indicates cell cycle arrest at this stage.

Chapter 4: Structure-Activity Relationship (SAR) Insights

Systematic modification of the indole-6-carboxylic acid core has yielded critical insights into the structural requirements for potent kinase inhibition. The key finding is that the presence of an aryl or heteroaryl fragment attached to the core via a specific linker is essential for antitumor activity.[1]

-

Targeting EGFR: Derivatives incorporating a hydrazone or carbothioamide linker tend to show preferential activity against EGFR.[2][16]

-

Targeting VEGFR-2: Derivatives synthesized with an oxadiazole linker often exhibit stronger inhibition of VEGFR-2.[1][16]

This modularity allows for rational design, where the core scaffold provides the anchor, and the linker/substituent combination fine-tunes the selectivity and potency towards specific kinase targets.

Sources

- 1. New Indole-6-Carboxylic Acid Derivatives as Multi-Target Antiproliferative Agents: Synthesis, in Silico Studies, and Cytotoxicity Evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Anti-proliferation evaluation of new derivatives of indole-6-carboxylate ester as receptor tyrosine kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Anti-proliferation evaluation of new derivatives of indole-6-carboxylate ester as receptor tyrosine kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. promega.com [promega.com]

- 5. mdpi.com [mdpi.com]

- 6. Role of heterocycles in inhibition of VEGFR-2 – a recent update (2019–2022) - PMC [pmc.ncbi.nlm.nih.gov]

- 7. bpsbioscience.com [bpsbioscience.com]

- 8. bpsbioscience.com [bpsbioscience.com]

- 9. MTT assay protocol | Abcam [abcam.com]

- 10. MTT (Assay protocol [protocols.io]

- 11. atcc.org [atcc.org]

- 12. Flow cytometry with PI staining | Abcam [abcam.com]

- 13. vet.cornell.edu [vet.cornell.edu]

- 14. ucl.ac.uk [ucl.ac.uk]

- 15. DNA Content for Cell Cycle Analysis of Fixed Cells With Propidium Iodide - Flow Cytometry Core Facility [med.virginia.edu]

- 16. researchgate.net [researchgate.net]

The Synthesis and Biological Significance of 6-Carboxyoxindole Derivatives: A Technical Guide for Drug Discovery Professionals

Abstract

The oxindole scaffold is a privileged heterocyclic motif, forming the core of numerous natural products and synthetic compounds with significant pharmacological activities.[1] Among its diverse derivatives, those bearing a carboxylic acid functionality at the 6-position are of growing interest in medicinal chemistry. This guide provides an in-depth exploration of the synthesis and biological activities of 6-carboxyoxindole derivatives. We will delve into key synthetic strategies, with a focus on the causal factors influencing reaction outcomes, and survey the landscape of their biological applications, particularly as kinase inhibitors in oncology. This document is intended to serve as a valuable resource for researchers and professionals engaged in the design and development of novel therapeutics.

Introduction: The Oxindole Scaffold in Drug Discovery

The oxindole framework, a bicyclic structure composed of a fused benzene and pyrrolidone ring, is a cornerstone in the development of therapeutic agents.[1] Its unique structural and electronic properties allow for versatile functionalization, enabling the fine-tuning of pharmacological profiles. Notably, the introduction of a carboxylic acid group at the 6-position can significantly influence a molecule's physicochemical properties, such as solubility and acidity, and provide a key interaction point for binding to biological targets. This has led to the exploration of 6-carboxyoxindole derivatives in various therapeutic areas, most prominently in the development of kinase inhibitors for cancer therapy.[2][3]

Strategic Approaches to the Synthesis of 6-Carboxyoxindole Derivatives

The synthesis of the 6-carboxyoxindole scaffold can be approached through several strategic routes. The choice of a particular method is often dictated by the availability of starting materials, desired substitution patterns, and scalability.

Palladium-Catalyzed Intramolecular C-H Functionalization

A robust and widely adopted method for the construction of the oxindole ring is the palladium-catalyzed intramolecular cyclization of α-chloroacetanilides.[4][5][6][7] This approach offers high regioselectivity and functional group tolerance.

Causality Behind Experimental Choices:

-

Palladium Source: Palladium acetate (Pd(OAc)₂) is a common and effective catalyst precursor.

-

Ligand Selection: The choice of phosphine ligand is critical. Sterically hindered, electron-rich ligands like 2-(di-tert-butylphosphino)biphenyl are often employed to facilitate the oxidative addition and reductive elimination steps of the catalytic cycle.[4][5]

-

Base: A non-nucleophilic organic base, such as triethylamine (TEA), is used to neutralize the HCl generated during the reaction without competing in the desired cyclization.

Diagram: Palladium-Catalyzed Synthesis of Oxindoles.

To specifically synthesize a 6-carboxyoxindole derivative, one would start with an aniline precursor bearing a carboxylic acid or a suitable precursor group (e.g., an ester or nitrile) at the para-position to the amino group.

Synthesis from 6-Hydroxyoxindole Precursors

An alternative strategy involves the initial synthesis of a 6-hydroxyoxindole, which can then be converted to the desired carboxylic acid. A notable method for preparing 6-hydroxy-2-oxindole derivatives is through a base-promoted phenoxide cyclization of N-(3-hydroxy)monoanilide of maleic esters.[8]

Experimental Protocol: Synthesis of 2-(6-hydroxy-2-oxoindolin-3-ylidene)acetate from N-(3-hydroxy)monoanilide of maleic ester [8]

-

Dissolution: Dissolve the N-(3-hydroxy)monoanilide of the maleic ester in a suitable solvent, such as dimethylformamide (DMF).

-

Base Addition: Add a base, for example, potassium carbonate (K₂CO₃), to the solution.

-

Cyclization and Oxidation: Stir the reaction mixture at room temperature. The reaction proceeds through a phenoxide-mediated cyclization followed by aerobic oxidation.

-

Work-up and Purification: After completion of the reaction (monitored by TLC), perform an aqueous work-up and purify the product by column chromatography.

The resulting 6-hydroxyoxindole can then be converted to a 6-carboxyoxindole through standard synthetic transformations, such as conversion to a triflate followed by palladium-catalyzed carbonylation.

Biological Activities of 6-Carboxyoxindole Derivatives

Oxindole derivatives have demonstrated a wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial effects.[9][10] The 6-carboxy functionality can play a crucial role in the molecule's interaction with biological targets, often acting as a key hydrogen bond donor or acceptor.

Kinase Inhibition in Oncology

A significant area of application for oxindole derivatives is in the development of protein kinase inhibitors for cancer therapy.[2][3] Several approved small-molecule kinase inhibitors feature the oxindole scaffold.[3]

Key Kinase Targets:

-

VEGFR-2: Vascular endothelial growth factor receptor 2 is a key mediator of angiogenesis, a critical process for tumor growth and metastasis. Oxindole derivatives have been investigated as potent VEGFR-2 inhibitors.[11]

-

FLT3 and CDK2: FMS-like tyrosine kinase 3 (FLT3) and cyclin-dependent kinase 2 (CDK2) are important targets in various leukemias and other cancers. Dual inhibitors targeting both kinases can offer a synergistic therapeutic effect.[12]

-

TAK1: TGF-β-activated kinase 1 is involved in inflammatory and immune responses and has been explored as a target for cancer and inflammatory diseases.[13]

The 6-carboxy group in these inhibitors can form crucial interactions with the kinase active site, often mimicking the phosphate-binding region of ATP.

Diagram: Kinase Inhibition by 6-Carboxyoxindole Derivatives.

Experimental Protocol: In Vitro Kinase Inhibition Assay (Luminescence-based) [14][15]

-

Compound Preparation: Prepare serial dilutions of the 6-carboxyoxindole derivative in 100% DMSO. Further, dilute in the kinase assay buffer to the desired final concentrations.

-

Kinase Reaction Setup: In a 384-well plate, add the diluted test compound, a positive control (a known inhibitor), and a negative control (DMSO).

-

Enzyme and Substrate Addition: Add the recombinant kinase and its specific substrate to all wells.

-

Reaction Initiation: Initiate the kinase reaction by adding ATP. Incubate at room temperature for a specified time (e.g., 60 minutes).

-

Signal Generation: Add a luminescence-based reagent (e.g., Kinase-Glo®) to stop the reaction and generate a luminescent signal, which is inversely proportional to the amount of ATP consumed.

-

Data Acquisition and Analysis: Measure the luminescence using a plate reader. Calculate the percent inhibition for each compound concentration and determine the IC₅₀ value.

| Compound Class | Target Kinase | Reported IC₅₀ (µM) | Reference |

| Oxindole-indole conjugates | CDK4 | 1.26 - 1.82 | [14] |

| 9H-pyrimido[4,5- b]indole derivatives | RET | 0.27 - 0.37 | [14] |

| Oxindole derivatives | TAK1 | 0.0089 | [13] |

| 3-Alkenyl-oxindoles | VEGFR-2 | Potent Inhibition | [16] |

Table 1: Representative Inhibitory Activities of Oxindole Derivatives Against Various Kinases.

Anti-inflammatory Activity

The oxindole scaffold is also present in compounds with potent anti-inflammatory properties. The mechanism of action often involves the inhibition of key inflammatory enzymes such as cyclooxygenases (COX) and 5-lipoxygenase (5-LOX).[17] The carboxylic acid moiety can contribute to the binding of these inhibitors to the active sites of these enzymes.

Structure-Activity Relationships (SAR)

The biological activity of 6-carboxyoxindole derivatives is highly dependent on the nature and position of other substituents on the oxindole ring.

-

Substitution at N-1: The substituent on the nitrogen atom can significantly impact potency and selectivity. Alkyl or aryl groups at this position can modulate the compound's pharmacokinetic properties.

-

Substitution at C-3: The C-3 position is a common site for introducing diversity. The presence of a spirocyclic system or various substituted aryl groups at this position can lead to potent and selective inhibitors.[18][19]

-

The Role of the 6-Carboxy Group: As previously mentioned, the 6-carboxy group is often crucial for target engagement, forming key hydrogen bonds or salt bridges with amino acid residues in the active site. Its acidic nature can also influence the overall ADME (absorption, distribution, metabolism, and excretion) properties of the molecule.

Conclusion and Future Perspectives

6-Carboxyoxindole derivatives represent a promising class of compounds with significant potential for the development of novel therapeutics, particularly in the field of oncology. The synthetic methodologies, especially palladium-catalyzed reactions, provide efficient access to a wide range of analogs. The carboxylic acid functionality at the 6-position is a key feature that can be exploited to achieve high potency and selectivity for various biological targets. Future research in this area will likely focus on the development of more efficient and stereoselective synthetic methods, the exploration of novel biological targets, and the optimization of the pharmacokinetic and pharmacodynamic properties of these compounds to advance them into clinical development.

References

-

Hennessy, E. J., & Buchwald, S. L. (2003). Synthesis of Substituted Oxindoles from α-Chloroacetanilides via Palladium-Catalyzed C−H Functionalization. Journal of the American Chemical Society, 125(40), 12084–12085. (URL: [Link])

-

Hennessy, E. J., & Buchwald, S. L. (2003). Synthesis of Substituted Oxindoles from α-Chloroacetanilides via Palladium-Catalyzed C-H Functionalization. Organic Chemistry Portal. (URL: [Link])

-

Oxindole synthesis - Organic Chemistry Portal. (URL: [Link])

-

Synthesis of Substituted Oxindoles from α-Chloroacetanilides via Palladium-Catalyzed C−H Functionalization - ResearchGate. (URL: [Link])

-

Kilogram-Lab-Scale Oxindole Synthesis via Palladium-Catalyzed C–H Functionalization - Figshare. (URL: [Link])

-

Reddy, B. V. S., et al. (2016). Synthesis of Functionalized 6-Hydroxy-2-oxindole Derivatives by Phenoxide Cyclization. Organic Letters, 18(24), 6264–6267. (URL: [Link])

-

Structure Activity Relationship (SAR). | Download Scientific Diagram - ResearchGate. (URL: [Link])

-

Structure—Activity Relationships of the Oxindole Growth Hormone Secretagogues. | Request PDF - ResearchGate. (URL: [Link])

-

Juvale, K., et al. (2024). Structure activity relationship for anticancer activities of spirooxindole derivatives: A comprehensive review. Bioorganic Chemistry, 143, 107975. (URL: [Link])

-

Synthesis and Biological Evaluation of Indole-2-Carboxamides with Potent Apoptotic Antiproliferative Activity as EGFR/CDK2 Dual Inhibitors - PMC - NIH. (URL: [Link])

-

Al-Ostath, A., et al. (2024). Discovery and Anticancer Screening of Novel Oxindole-Based Derivative Bearing Pyridyl Group as Potent and Selective Dual FLT3/CDK2 Kinase Inhibitor. Molecules, 29(10), 2351. (URL: [Link])

-

Hassan, R. M., et al. (2023). Discovery of a new potent oxindole multi-kinase inhibitor among a series of designed 3-alkenyl-oxindoles with ancillary carbonic anhydrase inhibitory activity as antiproliferative agents. Frontiers in Chemistry, 11, 1215501. (URL: [Link])

-

Strigácová, J., et al. (2001). Novel oxindole derivatives and their biological activity. Folia Microbiologica, 46(3), 187–192. (URL: [Link])

-

Zhang, Z., et al. (2021). Construction of sterically congested oxindole derivatives via visible-light-induced radical-coupling. Chemical Science, 12(44), 14816–14823. (URL: [Link])

-

Wang, Y., et al. (2015). QSAR and molecular docking studies on oxindole derivatives as VEGFR-2 tyrosine kinase inhibitors. Medicinal Chemistry Research, 24(1), 107–119. (URL: [Link])

-

Aboul-Enein, H. Y., et al. (2024). Insight on novel oxindole conjugates adopting different anti-inflammatory investigations and quantitative evaluation. Future Medicinal Chemistry, 16(10), 659–681. (URL: [Link])

-

Bamborough, P., et al. (2011). Oxindole derivatives as inhibitors of TAK1 kinase. Bioorganic & Medicinal Chemistry Letters, 21(6), 1724–1727. (URL: [Link])

-

2-Oxindole and related heterocycles: synthetic methodologies for their natural products and related derivatives - RSC Advances (RSC Publishing). (URL: [Link])

-

Approved Small-Molecule ATP-Competitive Kinases Drugs Containing Indole/Azaindole/Oxindole Scaffolds: R&D and Binding Patterns Profiling - MDPI. (URL: [Link])

-

Oxindole synthesis via polar–radical crossover of ketene-derived amide enolates in a formal [3 + 2] cycloaddition - NIH. (URL: [Link])

-

Approved Small-Molecule ATP-Competitive Kinases Drugs Containing Indole/Azaindole/Oxindole Scaffolds: R&D and Binding Patterns Profiling - PubMed. (URL: [Link])

-

Examples of oxindole‐based protein kinase inhibitors I–V. - ResearchGate. (URL: [Link])

-

Novel oxindole derivatives and their biological activity | Request PDF - ResearchGate. (URL: [Link])

- Hydrazine Derivatives as C-Centered Radical Precursors for C-C Bond Form

-

Synthesis and Biological Evaluation of Carboxamide and Quinoline Derivatives as P2X7R Antagonists - PMC - PubMed Central. (URL: [Link])

-

Examples of oxindole based protein kinase inhibitors I–IV - ResearchGate. (URL: [Link])

Sources

- 1. Synthesis of 2-Oxindole_Chemicalbook [chemicalbook.com]

- 2. mdpi.com [mdpi.com]

- 3. Approved Small-Molecule ATP-Competitive Kinases Drugs Containing Indole/Azaindole/Oxindole Scaffolds: R&D and Binding Patterns Profiling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Synthesis of Substituted Oxindoles from α-Chloroacetanilides via Palladium-Catalyzed C-H Functionalization [organic-chemistry.org]

- 6. Oxindole synthesis [organic-chemistry.org]

- 7. researchgate.net [researchgate.net]

- 8. Synthesis of Functionalized 6-Hydroxy-2-oxindole Derivatives by Phenoxide Cyclization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Novel oxindole derivatives and their biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. QSAR and molecular docking studies on oxindole derivatives as VEGFR-2 tyrosine kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

- 13. Oxindole derivatives as inhibitors of TAK1 kinase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. benchchem.com [benchchem.com]

- 15. benchchem.com [benchchem.com]

- 16. Discovery of a new potent oxindole multi-kinase inhibitor among a series of designed 3-alkenyl-oxindoles with ancillary carbonic anhydrase inhibitory activity as antiproliferative agents - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Insight on novel oxindole conjugates adopting different anti-inflammatory investigations and quantitative evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. Structure activity relationship for anticancer activities of spirooxindole derivatives: A comprehensive review [pubmed.ncbi.nlm.nih.gov]

physicochemical properties of 2-oxoindoline-6-carboxylic acid

An In-depth Technical Guide to the Physicochemical Properties of 2-Oxoindoline-6-carboxylic Acid

Introduction

2-Oxoindoline-6-carboxylic acid, also known as 6-carboxyoxindole, is a heterocyclic organic compound featuring a bicyclic indoline core structure. This scaffold is of significant interest to researchers and drug development professionals due to its prevalence in a wide array of biologically active molecules and natural products. The strategic placement of the carboxylic acid group and the lactam functionality provides versatile handles for synthetic modification, making it a valuable building block in medicinal chemistry.

Notably, derivatives of this core structure are crucial intermediates in the synthesis of advanced therapeutics. For instance, its methyl ester form is a key precursor to Nintedanib, a multi-target tyrosine kinase inhibitor used in the treatment of idiopathic pulmonary fibrosis and certain cancers.[1] Understanding the fundamental is therefore paramount for its effective handling, characterization, and application in the synthesis of novel pharmaceutical agents. This guide provides a comprehensive overview of its core properties, detailed experimental protocols for their determination, and insights into their relevance in a drug development context.

Core Physicochemical Properties

The utility of a chemical intermediate is fundamentally governed by its physical and chemical characteristics. These properties dictate its behavior in reaction mixtures, its purification profile, and its suitability for various synthetic transformations.

Structural and Physical Data

A summary of the key identification and physical properties for 2-oxoindoline-6-carboxylic acid is presented below.

| Property | Value | Source(s) |

| IUPAC Name | 2-oxo-1,3-dihydroindole-6-carboxylic acid | [2] |

| Synonyms | 2-oxoindoline-6-carboxylic acid, 6-Carboxyoxindole | [2] |

| CAS Number | 334952-09-9 | [2] |

| Molecular Formula | C₉H₇NO₃ | [2][3] |

| Molecular Weight | 177.16 g/mol | [2] |

| Physical Form | Solid | |

| Predicted pKa | 3.94 ± 0.20 (for the carboxylic acid group) | [3] |

| Predicted XLogP3 | 0.7 | [2] |

Experimental Determination of Physicochemical Properties

Accurate experimental determination of physicochemical properties is a cornerstone of chemical characterization. The following sections detail robust, field-proven protocols for measuring the solubility, pKa, and melting point of 2-oxoindoline-6-carboxylic acid.

Solubility Profile Determination

Expertise & Experience: Solubility is a critical parameter that influences reaction kinetics, purification strategies (crystallization, extraction), and formulation development. The structure of 2-oxoindoline-6-carboxylic acid, containing both a polar carboxylic acid and a larger, more nonpolar indoline ring system, suggests a nuanced solubility profile. Its acidity is the key to modulating its solubility. The following qualitative protocol is designed to efficiently classify the compound's solubility based on acid-base chemistry.[7][8]

Experimental Protocol: Qualitative Solubility Classification

-

Preparation: Label five small test tubes: (1) Water, (2) 5% HCl, (3) 5% NaOH, (4) 5% NaHCO₃, (5) Hexane.

-

Sample Addition: Place approximately 25 mg of 2-oxoindoline-6-carboxylic acid into each test tube.

-

Solvent Addition: Add 0.75 mL of the corresponding solvent to each tube in three 0.25 mL portions.

-

Mixing: After each addition, shake the test tube vigorously for 30-60 seconds.[7][9]

-

Observation: Observe whether the solid dissolves completely. If it dissolves in water, test the resulting solution with litmus or pH paper.[10]

-

Interpretation:

-

Insoluble in Water, 5% HCl, Hexane: This is the expected result for a moderately sized organic acid.

-

Soluble in 5% NaOH: The strong base deprotonates the carboxylic acid (pKa ~3.94) to form a highly polar sodium carboxylate salt, which is water-soluble. This indicates the presence of a strong or weak acid.[7]

-

Soluble in 5% NaHCO₃: The weak base is sufficient to deprotonate the carboxylic acid, confirming it is a strong organic acid (relative to phenols, for example).[8] This is a definitive test for carboxylic acids.

-

Trustworthiness: This protocol is self-validating. A positive result in 5% NaHCO₃ and 5% NaOH, coupled with insolubility in water and 5% HCl, provides strong, corroborating evidence for the presence of a carboxylic acid functional group on a water-insoluble backbone.

Caption: Workflow for qualitative solubility classification.

Acid Dissociation Constant (pKa) Determination

Expertise & Experience: The pKa value is a quantitative measure of a compound's acidity. For 2-oxoindoline-6-carboxylic acid, the pKa of the carboxyl group dictates its ionization state at a given pH. This is critical for predicting its behavior in biological systems (e.g., absorption across membranes) and for developing purification methods like acid-base extractions. Potentiometric titration is the gold-standard method due to its precision and the direct physicochemical measurement it provides.[11][12]

Experimental Protocol: Potentiometric Titration

-

System Calibration: Calibrate a pH meter using standard buffers of pH 4, 7, and 10 to ensure accurate measurements.[13]

-

Sample Preparation: Accurately weigh and dissolve a sample of 2-oxoindoline-6-carboxylic acid in a suitable solvent (e.g., a water/methanol co-solvent mixture if aqueous solubility is low) to a known concentration, typically around 1-10 mM.[11][13] Note that using co-solvents will yield an apparent pKa (pKa'), and extrapolation may be needed to find the aqueous pKa.[11]

-

Titration Setup: Place the sample solution in a jacketed beaker with a magnetic stirrer. Immerse the calibrated pH electrode into the solution. Purge the solution with nitrogen to remove dissolved CO₂, which can interfere with measurements.[13]

-

Titration: Titrate the solution by adding small, precise increments of a standardized strong base titrant (e.g., 0.1 M NaOH).

-

Data Recording: Record the pH value after each addition of titrant, allowing the reading to stabilize.

-

Data Analysis: Plot the measured pH (y-axis) versus the volume of titrant added (x-axis). The pKa is the pH at the half-equivalence point (the midpoint of the steep rise in the titration curve). More accurately, it can be determined from the inflection point of the first derivative of the titration curve.[12]

Trustworthiness: The characteristic sigmoidal shape of the titration curve serves as an internal validation of the acid-base reaction. The clarity of the equivalence point provides confidence in the calculated pKa value. Running a blank titration (titrating the solvent without the sample) can correct for any solvent effects.[11]

Caption: General workflow for pKa determination via potentiometric titration.

Melting Point Determination

Expertise & Experience: The melting point is a fundamental physical property used to assess the purity of a crystalline solid. A pure compound typically exhibits a sharp melting point range (0.5-1.0°C), whereas impurities will depress and broaden this range.[14] The capillary method is a universally accepted and reliable technique for this determination.[15]

Experimental Protocol: Capillary Method

-

Sample Preparation: Ensure the sample of 2-oxoindoline-6-carboxylic acid is completely dry and finely powdered. If necessary, crush the crystals in a mortar and pestle.[15]

-

Capillary Loading: Tap the open end of a glass capillary tube into the powder to collect a small amount. Invert the tube and tap the sealed end gently on a hard surface, or drop it down a long glass tube, to pack the sample tightly into the bottom. The packed sample height should be approximately 3 mm.[16]

-

Apparatus Setup: Place the loaded capillary tube into the heating block of a melting point apparatus (e.g., a Mel-Temp).

-

Rapid Determination (Optional but Recommended): Heat the sample rapidly to get an approximate melting point. This saves time in the subsequent accurate measurement.[14]

-

Accurate Determination: Allow the apparatus to cool. Insert a new sample and heat rapidly to about 15-20°C below the approximate melting point found in the previous step.

-

Slow Heating: Decrease the heating rate to 1-2°C per minute.

-

Observation and Recording: Observe the sample through the magnifying lens. Record the temperature at which the first drop of liquid appears (T1) and the temperature at which the entire sample becomes a clear liquid (T2). The melting point is reported as the range T1-T2.

Trustworthiness: The protocol's reliability comes from the controlled, slow heating rate near the melting point, which ensures thermal equilibrium between the sample, the heating block, and the thermometer. Consistency across at least two careful measurements validates the result.

Caption: Workflow for melting point determination by the capillary method.

Safety and Handling

Based on available safety data, 2-oxoindoline-6-carboxylic acid should be handled with appropriate care in a laboratory setting.

-

Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).

-

Precautionary Measures: Use only in a well-ventilated area. Avoid breathing dust. Wear protective gloves, eye protection, and lab coat. Wash hands thoroughly after handling.[17]

Always consult the full Safety Data Sheet (SDS) before handling this chemical.

References

- ECETOC. (n.d.). APPENDIX A: MEASUREMENT OF ACIDITY (pKA).

- ECHEMI. (n.d.). Buy methyl 2-oxoindoline-6-carboxylate Different Grade from Amitychem.

- Slideshare. (n.d.). pKa and log p determination.

- Unknown. (n.d.). EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS.

- thinkSRS.com. (n.d.). Melting Point Determination.

- Scribd. (n.d.). Procedure For Determining Solubility of Organic Compounds.

- University of Calgary. (n.d.). Melting point determination.

- ChemicalBook. (2025). Methyl 2-oxoindole-6-carboxylate.

- Avdeef, A., et al. (2013). Development of Methods for the Determination of pKa Values. PMC - NIH.

- Unknown. (n.d.). Experiment: Solubility of Organic & Inorganic Compounds.

- Creative Bioarray. (n.d.). Protocol for Determining pKa Using Potentiometric Titration.

- Chemistry For Everyone. (2025). How To Determine Solubility Of Organic Compounds?. YouTube.

- Westlab Canada. (2023). Measuring the Melting Point.

- SSERC. (n.d.). Melting point determination.

- Unknown. (n.d.). Melting Point Determination / General Tests.

- Quora. (2017). How can you determine the solubility of organic compounds?.

- Housing Innovations. (2025). How To Find Pka.

- Tokyo Chemical Industry (India) Pvt. Ltd. (n.d.). Methyl 2-Oxoindoline-6-carboxylate.

- Sigma-Aldrich. (n.d.). 2-Oxoindoline-6-carboxylic acid.

- Synquest Labs. (n.d.). Methyl 2-oxoindoline-6-carboxylate Safety Data Sheet.

- Greenbook.net. (n.d.). SAFETY DATA SHEET.

- ECHEMI. (n.d.). 2-OXO-2,3-DIHYDRO-1H-INDOLE-6-CARBOXYLICACID.

- PubChem. (n.d.). 2-Oxo-1,3-dihydroindole-6-carboxylic acid.

- PubChem. (n.d.). 2-Oxindole-6-carboxylic acid methyl ester.

- PubChem. (n.d.). 7-Fluoro-2-oxoindoline-6-carboxylic acid.

- Technical Disclosure Commons. (2022). Improved process for the preparation of methyl 2-oxoindoline-6-carboxylate.

- ZaiQi Bio-Tech. (n.d.). methyl 2-oxoindoline-6-carboxylate| CAS No:14192-26-8.

- Sigma-Aldrich. (2025). SAFETY DATA SHEET.

- CymitQuimica. (2024). Safety Data Sheet.

- Fisher Scientific. (2025). SAFETY DATA SHEET.

- BLD Pharm. (n.d.). 334952-09-9|2-Oxoindoline-6-carboxylic acid.

- AbacipharmTech. (n.d.). 2-Oxoindoline-6-carboxylic acid.

- BOC Sciences. (n.d.). CAS 14192-26-8 Methyl 2-Oxoindoline-6-carboxylate.

- PubMed. (2023). The Discovery of Indole-2-carboxylic Acid Derivatives as Novel HIV-1 Integrase Strand Transfer Inhibitors.

- PubMed Central. (n.d.). Carboxylic Acid (Bio)Isosteres in Drug Design.

- PubMed. (2025). Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors.

- Benchchem. (n.d.). Unraveling the Byproduct Profile of 6-Nitroindoline-2-carboxylic Acid: A Comparative Guide.

- Benchchem. (n.d.). Application Notes and Protocols: 6-Nitroindoline-2-carboxylic Acid in Drug Synthesis.

Sources

- 1. tdcommons.org [tdcommons.org]

- 2. 2-Oxo-1,3-dihydroindole-6-carboxylic acid | C9H7NO3 | CID 7213323 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. echemi.com [echemi.com]

- 4. echemi.com [echemi.com]

- 5. Methyl 2-oxoindole-6-carboxylate | 14192-26-8 [chemicalbook.com]

- 6. Methyl 2-Oxoindoline-6-carboxylate | 14192-26-8 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 7. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 8. scribd.com [scribd.com]

- 9. chem.ws [chem.ws]

- 10. quora.com [quora.com]

- 11. APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC [ecetoc.org]

- 12. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]

- 13. creative-bioarray.com [creative-bioarray.com]

- 14. SSERC | Melting point determination [sserc.org.uk]

- 15. thinksrs.com [thinksrs.com]

- 16. jpdb.nihs.go.jp [jpdb.nihs.go.jp]

- 17. assets.greenbook.net [assets.greenbook.net]

A Technical Guide to the Discovery and Isolation of Novel Indole Compounds

Foreword: The Enduring Allure of the Indole Scaffold

The indole nucleus, a deceptively simple bicyclic aromatic heterocycle, stands as a "privileged structure" in the realm of medicinal chemistry and drug discovery.[1][2][3] First isolated from the decomposition of indigo by Adolf von Baeyer in 1866, this moiety is now recognized as a cornerstone of a vast and diverse class of natural products and synthetic molecules with profound biological activities.[4] From the potent anti-arrhythmic ajmaline to the blockbuster anti-cancer agent vincristine, indole-containing compounds have had an immeasurable impact on human health.[5] This guide is crafted for researchers, scientists, and drug development professionals, providing a technical and experience-driven deep dive into the modern methodologies for discovering, isolating, and characterizing novel indole compounds. We will eschew rigid templates in favor of a narrative that mirrors the logical, and often iterative, journey from a crude natural extract or a synthetic reaction mixture to a pure, structurally defined novel molecule with therapeutic potential.

Chapter 1: The Genesis of Discovery — Sourcing Novel Indole Scaffolds

The quest for new indole compounds begins with a fundamental choice of source: the boundless chemical diversity of nature or the rational design of synthetic chemistry. Each path offers unique advantages and challenges.

Bioprospecting: Unearthing Nature's Chemical Arsenal

Indole alkaloids represent a massive subset of natural products, with over 4,100 known compounds.[5] These molecules are biosynthesized by a wide array of organisms, serving diverse ecological functions. Consequently, bioprospecting remains a fertile ground for the discovery of unprecedented molecular architectures.

-

Terrestrial Flora: Plants, particularly those from families such as Apocynaceae, Rubiaceae, and Loganiaceae, are historically rich sources of indole alkaloids.[6] For instance, the stem bark of Geissospermum vellosii has yielded compounds with significant antiplasmodial activity.[6]

-

Marine Ecosystems: The unique environmental pressures of marine habitats—high pressure, salinity, and competition—have driven the evolution of distinct metabolic pathways, producing a treasure trove of novel indole compounds.[2] Marine organisms like fungi, bacteria, sponges, and bryozoans are prolific producers of structurally diverse and biologically active indole alkaloids.[2][7][8] For example, 6-bromo-2-(1,1-dimethyl-2-propenyl)-1H-indole-3-carbaldehyde was isolated from the marine bryozoan Flustra foliacea.[9]

-

Microorganisms: Fungi and bacteria, both terrestrial and marine, are exceptional sources of novel indole alkaloids.[2][5] Fungal endophytes, in particular, often produce unique secondary metabolites. The one strain-many compounds (OSMAC) strategy, which involves varying cultivation parameters like nutrient composition and temperature, can be employed to induce the production of novel compounds from microbial strains.[10]

Synthetic Strategies: Building Complexity from Simplicity

While nature provides intricate scaffolds, synthetic chemistry offers the power of rational design, enabling the creation of targeted libraries of indole derivatives and facilitating structure-activity relationship (SAR) studies.

-

Classical and Modern Indole Syntheses: A plethora of named reactions, such as the Fischer, Bartoli, and Larock indole syntheses, form the bedrock of indole chemistry.[11] Modern advancements have introduced transition-metal-catalyzed methods, such as rhodium(III)-catalyzed C-H bond activation, for the efficient construction of the indole core.[12]

-

Green Chemistry Approaches: To address the environmental impact of traditional organic synthesis, green methodologies are increasingly being adopted.[13] These include the use of water as a solvent, microwave irradiation, and solid acid catalysts, which often lead to higher yields and shorter reaction times.[13][14]

-

High-Throughput Screening (HTS): HTS is a powerful tool in modern drug discovery that allows for the rapid testing of large libraries of compounds against a specific biological target.[15][16] This technology, which leverages automation and miniaturization, can be applied to both synthetic compound libraries and natural product extracts to identify "hit" compounds that warrant further investigation.[15]

Chapter 2: The Art of Separation — Isolating the Target Molecule

The journey from a complex mixture to a pure compound is a multi-step process that relies on a suite of chromatographic techniques. The choice of methodology is dictated by the physicochemical properties of the target indole and the nature of the impurities.

Initial Extraction: The First Cut

The initial step involves liberating the compounds of interest from the source matrix.

-

Solvent Extraction: This is the most common method, utilizing solvents of varying polarities (e.g., ethanol, methanol, chloroform, ethyl acetate) to extract a crude mixture.[17] For alkaloids, an acid-base extraction is often employed. The crude extract is first acidified to protonate the basic nitrogen atoms of the alkaloids, rendering them water-soluble. The aqueous layer is then separated and basified to regenerate the free-base alkaloids, which can then be extracted into an organic solvent.[5]

-

Modern Extraction Techniques: More advanced methods like supercritical fluid extraction (SFE) and pressurized liquid extraction (PLE) offer advantages in terms of efficiency and reduced solvent consumption.[17]

Chromatographic Purification: A Stepwise Refinement

Chromatography is the cornerstone of purification, separating compounds based on their differential partitioning between a stationary phase and a mobile phase.

-

Column Chromatography (CC): This is a preparative technique used for the bulk separation of crude extracts.[17][18] The sample is loaded onto a column packed with a stationary phase (commonly silica gel) and eluted with a solvent or a gradient of solvents.[18]

-

High-Performance Liquid Chromatography (HPLC): HPLC offers significantly higher resolution and is used for the final purification of compounds. Reverse-phase HPLC, with a nonpolar stationary phase (e.g., C18) and a polar mobile phase (e.g., water/acetonitrile or water/methanol), is particularly effective for a wide range of indole alkaloids.

-

Other Chromatographic Techniques: Techniques such as Thin-Layer Chromatography (TLC) are invaluable for rapid analysis and method development. Centrifugal chromatography and high-performance counter-current chromatography are also powerful tools for the isolation of natural products.[19][20]

Below is a detailed protocol for a typical column chromatography purification of a crude plant extract.

Experimental Protocol: Column Chromatography of a Crude Plant Extract

-

Preparation of the Stationary Phase: A slurry of silica gel in the initial mobile phase solvent (e.g., hexane) is prepared and carefully poured into a glass column to ensure a well-packed, homogenous bed.

-